molecular formula C23H21NO B184667 N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide CAS No. 5230-70-6

N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide

Cat. No. B184667
CAS RN: 5230-70-6
M. Wt: 327.4 g/mol
InChI Key: KHDFIBIXXCAAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide, commonly referred to as DPC, is a cyclopropane-based compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

DPC acts as a positive allosteric modulator of GABAA receptors, binding to a site distinct from the benzodiazepine binding site. This results in an increase in the potency and efficacy of GABA, the major inhibitory neurotransmitter in the brain. DPC has been shown to enhance the effects of GABA in a concentration-dependent manner, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Biochemical and Physiological Effects:
DPC has been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors without affecting locomotor activity or memory. The compound has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models. In addition, DPC has been shown to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of DPC is its high potency and selectivity for GABAA receptors. This makes it a useful tool for studying the role of GABAA receptors in neuronal function and behavior. However, one limitation of DPC is its relatively short duration of action, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several future directions for research on DPC. One area of interest is the development of more potent and selective GABAA receptor modulators based on the structure of DPC. Another area of interest is the investigation of the therapeutic potential of DPC for anxiety disorders and other neurological conditions. Finally, further studies are needed to elucidate the mechanism of action and physiological effects of DPC, as well as its potential limitations and side effects.

Synthesis Methods

Several methods have been reported for the synthesis of DPC. One of the most commonly used methods involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain DPC in high yield and purity.

Scientific Research Applications

DPC has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability and anxiety. DPC has also been found to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.

properties

CAS RN

5230-70-6

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

N-benzhydryl-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H21NO/c25-23(21-16-20(21)17-10-4-1-5-11-17)24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-22H,16H2,(H,24,25)

InChI Key

KHDFIBIXXCAAKP-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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